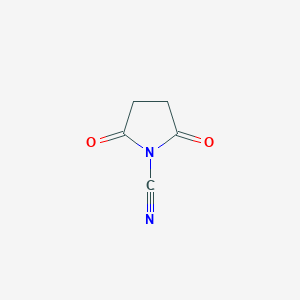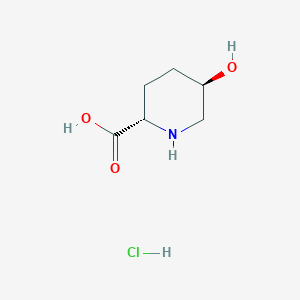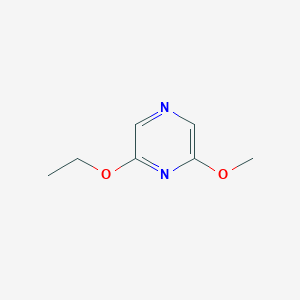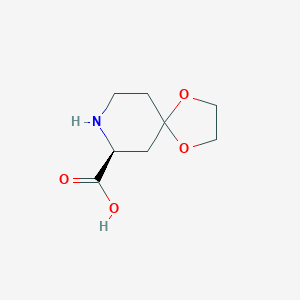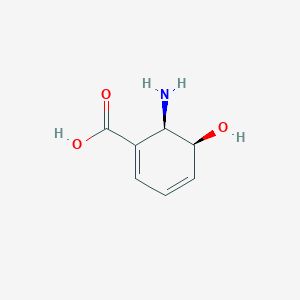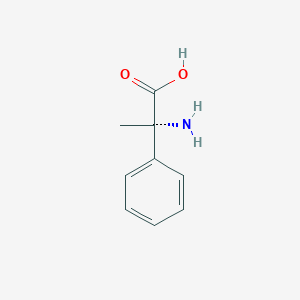
3-(Azidomethyl)benzoic acid
説明
Synthesis Analysis
There is limited information available on the synthesis of 3-(Azidomethyl)benzoic acid. A related study discusses the conformational polymorphism of 3-(azidomethyl)benzoic acid . The study suggests that the azidomethyl group could be a source of conformational polymorphism, which might have implications in the design of solid-state reactions .科学的研究の応用
Conformational Polymorphism
3-(Azidomethyl)benzoic acid exhibits conformational polymorphism, which is the ability of a compound to adopt different shapes or conformations. This property is significant in materials science and crystal engineering, where the control over polymorph formation can affect the physical properties of materials .
Click Chemistry
This compound is used in click chemistry, a field that involves quick and reliable chemical syntheses that are modular and wide in scope. It’s particularly useful for binding molecules like nucleic acids, lipids, and proteins due to its high yield and specificity .
Surface Functionalization
It has applications in surface functionalization of carbon nanostructures such as single-wall carbon nanotubes (SWCNTs), graphene nanoplates (GNP), and carbon nanofibers (CNF). This is achieved through [2 + 1] cycloaddition microwave-assisted reactions .
Synthesis of Various Compounds
Azides, including 3-(Azidomethyl)benzoic acid, are used in the synthesis of various compounds through reactions with alkynes to form triazoles, which are valuable in pharmaceuticals and agrochemicals .
Polymer Chemistry
It can be used in the synthesis of end-reactive polyrotaxanes, which have potential applications in drug delivery systems due to their ability to form supramolecular structures .
将来の方向性
作用機序
Target of Action
It’s known that the compound exhibits conformational polymorphism , which suggests it may interact with various targets in different conformations.
Mode of Action
Its conformational polymorphism suggests that it can exist in multiple conformations and potentially interact with its targets in different ways . This polymorphism is primarily attributed to the azidomethyl group, which could have implications in the design of solid-state reactions .
Biochemical Pathways
It’s worth noting that benzoic acid, a related compound, is involved in the core β-oxidative pathway in plants
Result of Action
Its conformational polymorphism suggests that it could have diverse effects depending on its conformation .
Action Environment
The environment can significantly influence the action, efficacy, and stability of 3-(Azidomethyl)benzoic acid. Factors such as temperature, pH, and the presence of other molecules could potentially affect its conformation and, consequently, its interactions with targets .
特性
IUPAC Name |
3-(azidomethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-11-10-5-6-2-1-3-7(4-6)8(12)13/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRRDHYXBMYXQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azidomethyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-(azidomethyl)benzoic acid prone to polymorphism?
A1: [] The research highlights the azidomethyl group (-CH2N3) within the 3-(azidomethyl)benzoic acid molecule as the primary driver of its conformational polymorphism. This is evidenced by the three distinct crystal structures observed, all exhibiting similar carboxylic acid dimer and π–π stacking arrangements, but differing in the conformation of the azidomethyl group. This suggests that the azidomethyl group introduces conformational flexibility, leading to different packing arrangements in the crystal lattice and thus polymorphism.
Q2: What are the potential implications of 3-(azidomethyl)benzoic acid's polymorphism?
A2: The existence of multiple polymorphs of 3-(azidomethyl)benzoic acid is significant because different polymorphs can exhibit varying physical and chemical properties, such as solubility, stability, and reactivity. [] This has important implications for potential applications, especially in the context of solid-state reactions. For instance, different polymorphs may react at different rates or even lead to different reaction products. Therefore, understanding and controlling the polymorphic behavior of 3-(azidomethyl)benzoic acid is crucial for its successful utilization in various applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



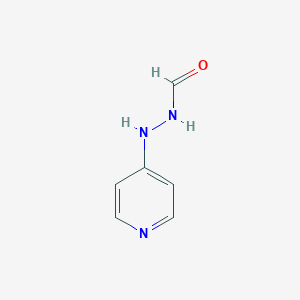



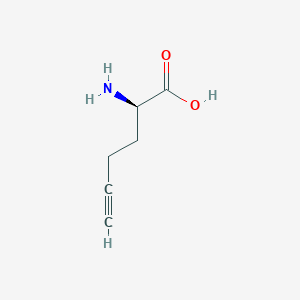
![6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI)](/img/structure/B164734.png)

